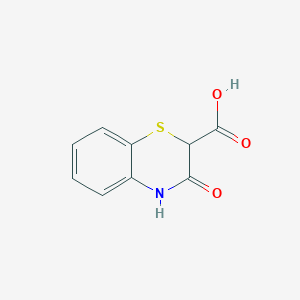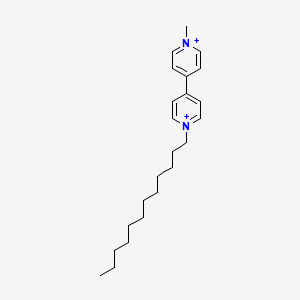
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring containing one sulfur atom and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediates obtained are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo substitution reactions, particularly at the α-position to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- involves its interaction with various molecular targets and pathways. For example, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1, which are involved in cellular signaling and metabolic pathways . The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiopyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
What sets 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- apart from its similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the two methyl groups at the 2,2-positions enhances its stability and makes it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
68226-11-9 |
|---|---|
Fórmula molecular |
C13H16OS |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-phenylthian-4-one |
InChI |
InChI=1S/C13H16OS/c1-13(2)9-11(14)8-12(15-13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Clave InChI |
INEXSFKPSHXRHP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(S1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
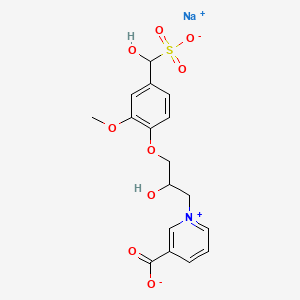
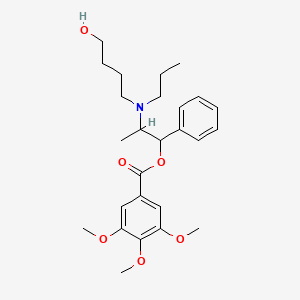
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)

![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
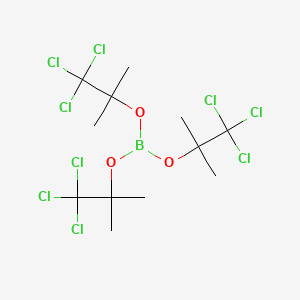


phosphanium bromide](/img/structure/B14465858.png)
